Lipophilicity: Ortho- vs. Para-Substituted Analogs
The lipophilicity of 3-(2-(trifluoromethyl)phenyl)cyclopentanone, as measured by computed XLogP3-AA, is 2.7 [1]. This value differs from that of the para-substituted analog 3-(4-(trifluoromethyl)phenyl)cyclopentanone, which has a reported ACD/LogP of 2.48 [2]. The higher lipophilicity of the ortho-substituted compound may influence membrane permeability and distribution profiles, offering a quantifiable physicochemical differentiation between these otherwise isobaric analogs.
| Evidence Dimension | Lipophilicity |
|---|---|
| Target Compound Data | XLogP3-AA = 2.7 |
| Comparator Or Baseline | 3-(4-(trifluoromethyl)phenyl)cyclopentanone, ACD/LogP = 2.48 |
| Quantified Difference | Δ = +0.22 log units |
| Conditions | Computed values; XLogP3-AA (target) vs. ACD/LogP (comparator). |
Why This Matters
Lipophilicity differences of this magnitude can impact in vitro cellular uptake and in vivo tissue distribution, guiding selection for specific pharmacokinetic profiles.
- [1] PubChem. 3-(2-(Trifluoromethyl)phenyl)cyclopentanone. CID 64522108. National Center for Biotechnology Information, 2025. View Source
- [2] ChemSpider. 3-[4-(Trifluoromethyl)phenyl]cyclopentanone. Royal Society of Chemistry. View Source
